1H-pyrazol-4-amine hydrochloride
Overview
Description
1H-pyrazol-4-amine hydrochloride: is an organic compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The presence of an amino group at the 4-position of the pyrazole ring makes this compound a valuable intermediate in various chemical syntheses and applications .
Mechanism of Action
Target of Action
1H-pyrazol-4-amine hydrochloride is a pyrazole derivative, a class of compounds known for their diverse pharmacological effects Pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole derivatives interact with their targets to exert their effects . For instance, a molecular docking study conducted on a pyrazole derivative justified its better antileishmanial activity .
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities . For instance, a pyrazole derivative displayed superior antipromastigote activity that was more active than the standard drugs .
Biochemical Analysis
Biochemical Properties
1H-pyrazol-4-amine hydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as p38MAPK and COX, which are involved in inflammatory responses and other cellular processes . The compound’s interaction with these enzymes typically involves binding to their active sites, thereby inhibiting their activity and modulating the biochemical pathways they regulate.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with p38MAPK can lead to altered gene expression profiles, impacting cellular responses to stress and inflammation . Additionally, the compound’s effects on COX enzymes can modulate the production of prostaglandins, which are key mediators of inflammation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. By binding to the active sites of enzymes like p38MAPK and COX, the compound inhibits their activity, leading to downstream effects on gene expression and cellular signaling pathways . This inhibition can result in reduced inflammatory responses and altered cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained inhibition of target enzymes and prolonged modulation of cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions. Threshold effects are also noted, where a minimum effective dose is required to achieve the desired biochemical modulation.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes . For example, its inhibition of COX enzymes can affect the synthesis of prostaglandins, thereby altering metabolic pathways related to inflammation and cellular signaling.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization ensures that the compound reaches its intended targets, such as the active sites of enzymes, to effectively modulate biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-pyrazol-4-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of hydrazine with α,β-unsaturated aldehydes or ketones, followed by cyclization and subsequent dehydrogenation . Another method includes the condensation of 1,3-diketones with hydrazine, leading to the formation of substituted pyrazoles . The reaction conditions typically involve mild temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial methods may also include the use of automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and other functionalized pyrazole compounds .
Scientific Research Applications
1H-pyrazol-4-amine hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 3-aminopyrazole
- 4-aminopyrazole
- 5-aminopyrazole
- 1H-pyrazole-4-carboxamide
Comparison: 1H-pyrazol-4-amine hydrochloride is unique due to the presence of the amino group at the 4-position, which imparts distinct chemical reactivity and biological activity. Compared to other aminopyrazoles, it offers specific advantages in terms of its synthetic versatility and potential therapeutic applications .
Properties
IUPAC Name |
1H-pyrazol-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3.ClH/c4-3-1-5-6-2-3;/h1-2H,4H2,(H,5,6);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDSLIPVDTVHLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60195820 | |
Record name | Pyrazole, 4-amino-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60195820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4331-28-6 | |
Record name | Pyrazole, 4-amino-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004331286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazole, 4-amino-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60195820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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